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Enviroxime is an antiviral compound that inhibits enterovirus replication by targeting the viral protein 3A
and/or 3AB, thereby suppressing the formation of the viral replication complex [1] [2] [3]. Subsequent
research identified other compounds that induce similar resistance mutations in the 3A protein, classifying

them as "enviroxime-like" [1]. Interestingly, studies revealed that these compounds have distinct molecular

Get Quote

targets, primarily within the host cell's phosphoinositide metabolism [1] [4].

The table below summarizes the comparative antiviral activity and known targets of key enviroxime-like

compounds.
Primary Reported  Antiviral Activity
Compound Spectrum Notes
Target (Sample Data)
Enviroxime Viral 3A/3AB Inhibits EV71 Inhibits enteroviruses and rhinoviruses
protein [2] [3] (EC~50~ ~0.15 pM) [5] [6]. Clinical development halted due
[2] to gastrointestinal side effects and lack
of efficacy in trials [2] [5].
GW5074 P14KIIB [1] [4] Inhibits EV71 (IC~50~ Shows broad anti-enterovirus activity
~2.0 uM) [2] [2]. Also reported to have inhibitory

effects on other PI kinases [1].
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Compound

T-00127-
HEV1

AN-12-H5

TTP-8307

PIK93

Itraconazole

Detailed Experimental Protocols

Primary Reported
Target

PI4KIIB [1]

OSBP/ORP4
(P14P-binding
proteins) [1] [2]

Viral 3A protein
(precise
mechanism
unclear) [2]

PI4KINIE [1] [4]

OSBP [2]

Antiviral Activity
(Sample Data)

Inhibits poliovirus
replication [1]

Inhibits EV71
(EC~50~ ~0.55 uM)
[2]

Inhibits CVA16
(IC~50~ ~0.085 pM)
(2]

Inhibits
coxsackievirus B3
replication [4]

Approved antifungal;
shows anti-

enterovirus activity [2]

Spectrum Notes

Identified via high-throughput
screening; shows higher specificity for
P14KIIIB than GW5074 [1].

A bifunctional inhibitor; also blocks an
early stage of infection by targeting
capsid proteins VP1 and VP3 [2]. Also
shows strong anti-HCV activity [1].

Potent against several enteroviruses
and rhinoviruses; weak activity against
EV71 [2].

A well-characterized PI4KIIIB inhibitor;
coxsackievirus mutants with 3A
mutations are cross-resistant to PIK93

[4].

An FDA-approved drug that perturbs
lipid transfer, acting similarly to AN-12-
H5 [2].

The insights in the comparison table are derived from standard virological and biochemical experiments.

Below is an overview of the key methodologies cited in the literature.

Virus Titer Reduction Assay

This is a fundamental method to assess a compound's antiviral potency and to isolate resistant viral mutants.

e Procedure: Cells are infected with a virus and then cultured in the presence of the compound. After a
set time, the cells are frozen and thawed to release newly formed virus particles. The infectious virus
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titer in the culture medium is then quantified by endpoint titration [1] [4].

e Application: Used to determine the EC~50~ (half-maximal effective concentration) of compounds
and to generate dose-response curves [1] [4]. This protocol was used, for instance, to show that
GW5074 inhibits wild-type coxsackievirus B3 replication by 3-4 logs [4].

Resistance Mutation Mapping

This technique identifies the genetic basis of drug resistance, helping to pinpoint the compound's target.

e Procedure: Viruses are serially passaged in the presence of a compound to select for resistant
mutants. The genomic RNA of these mutants is then sequenced, particularly focusing on regions
encoding suspected target proteins like 3A. The identified mutations are confirmed by introducing
them into a wild-type viral cDNA clone via site-directed mutagenesis and showing that the resulting
virus exhibits a resistant phenotype [4] [3].

e Application: This method established that single amino acid substitutions in the 3A protein (e.g.,
A70T in poliovirus, V45A and H57Y in coxsackievirus B3) are sufficient to confer resistance to
enviroxime, GW5074, and PIK93 [4] [3].

siRNA Screening for Host Factor Identification

This method determines if a host factor is required for a compound's antiviral effect.

e Procedure: Cells are transfected with small interfering RNAs (siRNAs) designed to knock down the
expression of specific host genes, such as various phosphoinositide kinases. These cells are then
infected with the virus and treated with the compound. If the compound's antiviral activity is
diminished in cells depleted of a specific host factor, that factor is implicated as the target [1].

e Application: siRNA screening identified that depletion of PI4KIII3 negates the anti-poliovirus activity
of GW5074 and T-00127-HEV1, but not of AN-12-H5, indicating PI14KIII@3 is the target for the former
two compounds [1].

In Vitro Lipid Kinase Activity Assay

This biochemical assay directly tests if a compound can inhibit a specific lipid kinase.

e Procedure: Purified PI4K enzymes are incubated with their lipid substrate and ATP in the presence or
absence of the compound. The production of the product, phosphatidylinositol-4-phosphate (P14P), is
measured to quantify the remaining kinase activity [1].

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3067798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3067798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494396/
https://pubmed.ncbi.nlm.nih.gov/7769678/
https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494396/
https://pubmed.ncbi.nlm.nih.gov/7769678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3067798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3067798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3067798/
https://www.smolecule.com/products/s527219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O I e C U | e Specifications & Pricing

e Application: This assay demonstrated that T-00127-HEV1 and GW5074 directly inhibit PI4KIII3
activity, whereas AN-12-H5 showed no inhibitory effect on this kinase [1].

Tools for Visualization

To help illustrate the mechanistic data and experimental workflows, you can use the following Graphviz

DOT scripts.

Mechanism of Action Pathway
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Key Research Implications

The collective research on these compounds highlights several critical points for antiviral development:

¢ Host-Targeting Antivirals: Enviroxime-like compounds represent a strategic shift towards targeting
host factors crucial for viral replication, which may raise a higher barrier to resistance [4].

¢ Resistance and Bypass: Viruses can develop resistance to host-targeting antivirals through
mutations that allow them to bypass the need for the specific host factor, as seen with coxsackievirus
B3 3A mutants that no longer depend on PI4KIIIB [4].

e Polypharmacology: Some compounds like AN-12-H5 are bifunctional, inhibiting multiple stages of
the viral life cycle, which could be advantageous in reducing the emergence of resistance [2].

e Drug Repurposing: The anti-enterovirus activity of the approved drug itraconazole offers a potential
path for rapid clinical application [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phosphatidylinositol 4-Kinase Il Beta Is a Target of ... [pmc.ncbi.nlm.nih.gov]

2. Enviroxime - an overview | ScienceDirect Topics [sciencedirect.com]

3. The antiviral compound enviroxime targets the 3A coding ... [pubmed.ncbi.nlm.nih.gov]

4. Coxsackievirus mutants that can bypass host factor PI4KIIIf3 ... [pmc.ncbi.nim.nih.gov]

5. Antivirals blocking entry of enteroviruses and therapeutic ... [jbiomedsci.biomedcentral.com]
6. Comparative studies on the modes of action ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparative Activity of Enviroxime-like Compounds]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527219#enviroxime-like-

compounds-comparative-activity]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494396/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/enviroxime
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/enviroxime
https://www.smolecule.com/products/s527219?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3067798/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/enviroxime
https://pubmed.ncbi.nlm.nih.gov/7769678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3494396/
https://jbiomedsci.biomedcentral.com/articles/10.1186/s12929-021-00708-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC180102/
https://www.smolecule.com/products/b527219#enviroxime-like-compounds-comparative-activity
https://www.smolecule.com/products/b527219#enviroxime-like-compounds-comparative-activity
https://www.smolecule.com/products/b527219#enviroxime-like-compounds-comparative-activity
https://www.smolecule.com/products/s527219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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